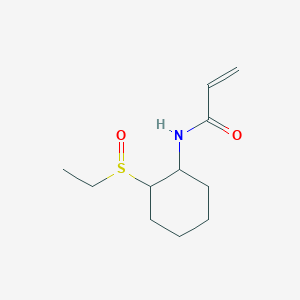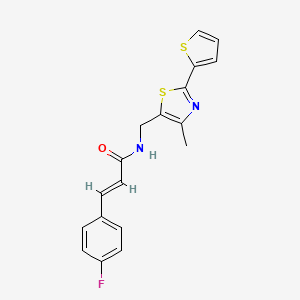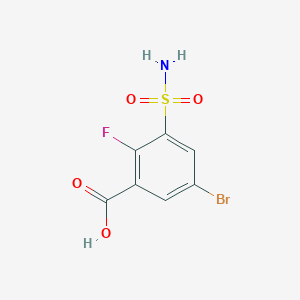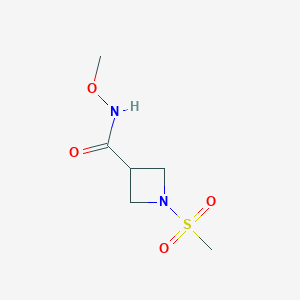![molecular formula C8H6F3N5 B2925877 3-[5-(trifluoromethyl)-1H-1,2,3,4-tetrazol-1-yl]aniline CAS No. 1365942-66-0](/img/structure/B2925877.png)
3-[5-(trifluoromethyl)-1H-1,2,3,4-tetrazol-1-yl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a related compound, “3- (4-Methyl-1H-imidazol-1-yl)-5- (trifluoromethyl)aniline”, is used as a pharmaceutical intermediate in the preparation of Nilotinib for the treatment of various leukemias . Another related compound, “3,5-Bis(trifluoromethyl)aniline”, was used in the synthesis of several derivatives via the Yamazaki–Higashi polycondensation method .Scientific Research Applications
Synthesis and Chemical Applications
The synthesis of compounds structurally related to "3-[5-(trifluoromethyl)-1H-1,2,3,4-tetrazol-1-yl]aniline" is a foundational aspect of research, facilitating further applications in chemical and material sciences. For instance, the synthesis of 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, an intermediate for antitumor agent nilotinib, demonstrates the role of such compounds in developing pharmaceutical agents (Yang Shijing, 2013). Additionally, the electrosynthesis of polyaniline in ionic liquids highlights the electrochemical properties and potential for catalytic activities of related aniline derivatives (Qi Ximin et al., 2005).
Advanced Material Development
Compounds related to "this compound" find applications in the development of advanced materials, such as in the creation of highly luminescent tetradentate bis-cyclometalated platinum complexes. These complexes have potential applications in electroluminescence and as components in organic light-emitting diode (OLED) devices, showcasing their utility in electronic and photonic technologies (Dileep A. K. Vezzu et al., 2010).
Biological and Medicinal Research
The structural motifs found in "this compound" and its analogs are integral to the design of biologically active molecules. For example, novel 1,2,4-oxadiazoles and trifluoromethylpyridines related to natural products were synthesized for antitumor activity evaluation, indicating the potential of these compounds in drug development and therapeutic interventions (Catalin V. Maftei et al., 2016).
Catalysis and Reaction Mechanisms
The use of related compounds in catalysis and as intermediates in chemical reactions underscores their significance in synthetic chemistry. Scandium trifluoromethanesulfonate, for example, has been utilized as an extremely active Lewis acid catalyst in acylation reactions, demonstrating the role of trifluoromethylated compounds in facilitating complex organic transformations (K. Ishihara et al., 1996).
Safety and Hazards
The safety data sheet for a related compound, “3,5-Bis(trifluoromethyl)aniline”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is combustible, causes skin and eye irritation, may cause respiratory irritation, and may cause damage to organs through prolonged or repeated exposure .
Future Directions
The use of trifluoromethyl groups in organic synthesis and medicinal chemistry is a topic of ongoing research. For instance, aromatic polyamides synthesized from an unsymmetrical diamine monomer having trifluoromethyl groups have been studied for their potential use in transparent and flexible display devices . Additionally, pyrazole derivatives synthesized from “3,5-Bis(trifluoromethyl)aniline” have been studied as potential growth inhibitors of drug-resistant bacteria .
Mechanism of Action
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors could potentially be the targets of this compound.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could affect a variety of biochemical pathways.
Result of Action
Based on the biological activities of similar compounds, it’s plausible that the compound could have a range of effects at the molecular and cellular levels, potentially leading to therapeutic outcomes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-[5-(trifluoromethyl)-1H-1,2,3,4-tetrazol-1-yl]aniline. Factors such as temperature, pH, and the presence of other substances could affect how the compound interacts with its targets and how it is metabolized in the body. Moreover, the compound’s stability could be affected by factors such as light, heat, and humidity .
Properties
IUPAC Name |
3-[5-(trifluoromethyl)tetrazol-1-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N5/c9-8(10,11)7-13-14-15-16(7)6-3-1-2-5(12)4-6/h1-4H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPALXEPPOUMCJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=NN=N2)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[Dimethoxy(phenyl)methyl]benzaldehyde](/img/structure/B2925796.png)
![[2,2-Dichloro-3-[(2,4-dichlorobenzoyl)oxymethyl]cyclopropyl]methyl 2,4-dichlorobenzoate](/img/structure/B2925797.png)


![2-[cyano(4-fluorophenyl)amino]-N-ethylacetamide](/img/structure/B2925801.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)


![Ethyl 2-[2-[2-(2,5-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2925809.png)

![N-(3-chloro-2-methylphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2925812.png)


